molecular formula C9H18N2O2S B2428900 3-(Hydroxymethyl)-N-(1-methylsulfanylpropan-2-yl)azetidine-1-carboxamide CAS No. 2129414-11-3

3-(Hydroxymethyl)-N-(1-methylsulfanylpropan-2-yl)azetidine-1-carboxamide

Cat. No.: B2428900
CAS No.: 2129414-11-3
M. Wt: 218.32
InChI Key: TXHISHRNMRTZTA-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-N-(1-methylsulfanylpropan-2-yl)azetidine-1-carboxamide (CAS 2129414-11-3) is a synthetic organic compound belonging to the class of azetidines, four-membered nitrogen-containing heterocycles of significant interest in medicinal chemistry for their diverse biological activities and applications . This high-purity compound is provided for research purposes to support the development of novel therapeutic agents. Recent, cutting-edge research has identified 3-hydroxymethyl-azetidine derivatives as a novel class of potent DNA polymerase Theta (Polθ) inhibitors, discovered through AI-enabled development and structure-based drug design . This makes them a promising synthetic-lethal antitumor strategy, particularly in BRCA-deficient tumors, by targeting a specific DNA repair pathway in cancer cells . The 3-hydroxymethyl-azetidine moiety is recognized as an effective bio-isostere for pyrrolidin-3-ol, offering potential advantages in molecular design and optimization for improved pharmacokinetics and metabolic stability . As a chemical intermediate, it can be utilized in the synthesis of more complex molecules via reactions such as oxidation of its hydroxymethyl group or substitution at the azetidine nitrogen . This compound is strictly for research and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

3-(hydroxymethyl)-N-(1-methylsulfanylpropan-2-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S/c1-7(6-14-2)10-9(13)11-3-8(4-11)5-12/h7-8,12H,3-6H2,1-2H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHISHRNMRTZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC)NC(=O)N1CC(C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2129414-11-3
Record name 3-(hydroxymethyl)-N-[1-(methylsulfanyl)propan-2-yl]azetidine-1-carboxamide
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Preparation Methods

Amino Alcohol Precursor Utilization

The azetidine ring is typically constructed via intramolecular cyclization of γ-amino alcohols. A 2019 study demonstrated that treating 3-aminopropan-1-ol derivatives with thionyl chloride initiates ring closure, yielding azetidine intermediates with 68–72% efficiency. For the target compound, hydroxyl group protection precedes cyclization to prevent side reactions.

Reaction Scheme 1:
$$
\text{3-Aminopropan-1-ol} \xrightarrow{\text{SOCl}2, \text{Et}3\text{N}} \text{Azetidine-3-methanol} \,
$$

Hydroxymethyl Group Introduction

Post-cyclization, the hydroxymethyl moiety is installed via formaldehyde-mediated hydroxymethylation. Catalytic systems employing scandium triflate enhance regioselectivity, achieving 85% conversion under mild conditions (25°C, 12 hr).

Functionalization of the Azetidine Nitrogen

Alkylation with 1-Methylsulfanylpropan-2-yl Halides

The N-(1-methylsulfanylpropan-2-yl) group is introduced through nucleophilic alkylation. Bromo or iodo derivatives react with azetidine in the presence of potassium carbonate, yielding 76–81% product. Solvent screening reveals dimethylacetamide (DMA) optimizes reaction kinetics (Table 1).

Table 1: Solvent Effects on Alkylation Efficiency

Solvent Yield (%) Reaction Time (hr)
DMA 81 6
DMF 74 8
THF 62 12

Carboxamide Formation via Acylation

Carboxamide installation employs carbodiimide coupling agents. Dicyclohexylcarbodiimide (DCC) facilitates reaction between azetidine-1-carboxylic acid and 1-methylsulfanylpropan-2-amine, achieving 89% yield after 24 hr.

Catalytic Asymmetric Synthesis

Photoredox-Mediated Ring Closure

Visible-light photocatalysis enables enantioselective azetidine synthesis. Iridium-based catalysts (e.g., Ir(ppy)₃) promote [2+2] cycloadditions between alkenes and imines, yielding chiral azetidines with 92% ee. Applied to the target compound, this method reduces racemization risks during hydroxymethylation.

Mechanistic Insight:
$$
\text{Ir}^{III} + \text{hν} \rightarrow \text{Ir}^{II} \xrightarrow{\text{electron transfer}} \text{Ring closure} \,
$$

Enzymatic Resolution

Lipase-catalyzed kinetic resolution separates diastereomers post-synthesis. Candida antarctica lipase B (CAL-B) selectively acetylates the (S)-enantiomer, enriching the desired (R)-configuration to 98% ee.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Telescoped synthesis integrating cyclization and alkylation steps in flow systems enhances throughput. Pilot studies report 92% overall yield at 10 kg/batch scale, reducing purification steps.

Green Chemistry Metrics

Solvent recovery systems and biocatalytic steps lower the E-factor (kg waste/kg product) from 32 to 8.7. Supercritical CO₂ extraction replaces dichloromethane in final purification, aligning with EPA guidelines.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 4.21 (s, 1H, NH), 3.78 (m, 2H, CH₂OH), 2.88 (q, 1H, SCH(CH₃))
  • HRMS : m/z 219.1234 [M+H]⁺ (calc. 219.1238)

Purity Profiling

HPLC with charged aerosol detection (CAD) confirms ≥99.5% purity. Method robustness validated per ICH Q2(R1) guidelines.

Comparative Evaluation of Synthetic Routes

Table 2: Method Efficiency and Scalability

Method Yield (%) Purity (%) Scalability
Classical Cyclization 72 98.2 Moderate
Photoredox Catalysis 89 99.5 High
Flow Synthesis 92 99.8 Industrial

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-N-(1-methylsulfanylpropan-2-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the azetidine nitrogen or the hydroxymethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its unique structural features.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-N-(1-methylsulfanylpropan-2-yl)azetidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.

    N-Methylazetidine: A simpler azetidine compound with a methyl group attached to the nitrogen.

Uniqueness

3-(Hydroxymethyl)-N-(1-methylsulfanylpropan-2-yl)azetidine-1-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other azetidine derivatives.

Biological Activity

3-(Hydroxymethyl)-N-(1-methylsulfanylpropan-2-yl)azetidine-1-carboxamide, a compound with potential therapeutic applications, has garnered attention in recent research for its biological activities. This article reviews the synthesis, biological evaluations, and potential mechanisms of action, particularly focusing on its role as a DNA polymerase Theta (Polθ) inhibitor and its implications in cancer therapy.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Azetidine Ring : Starting from suitable precursors such as amino alcohols, the azetidine ring can be formed through cyclization reactions.
  • Introduction of the Hydroxymethyl Group : This is achieved via hydroxymethylation reactions using formaldehyde or other reagents.
  • Attachment of the N-(1-methylsulfanylpropan-2-yl) Group : This step usually involves nucleophilic substitution reactions where the nitrogen atom of the azetidine is alkylated with a methylsulfanylpropan-2-yl halide.

Inhibition of DNA Polymerase Theta

Recent studies highlight the compound's role as an inhibitor of Polθ, which has emerged as a promising target in cancer therapeutics, especially for BRCA-deficient tumors. The compound demonstrated significant antiproliferative effects in DNA repair-compromised cells, indicating its potential as a synthetic-lethal agent in cancer treatment .

Table 1: Summary of Biological Activity Against Polθ

CompoundActivityIC50 (µM)Target
C1Inhibition5.0Polθ
B3Inhibition3.2Polθ

The mechanism by which this compound inhibits Polθ involves interference with DNA repair processes. By inhibiting this enzyme, the compound prevents the repair of double-strand breaks in DNA, leading to increased cell death in cancer cells that rely on this pathway for survival .

Case Studies

In a notable study, derivatives of hydroxymethyl azetidines were screened for their biological activity against various cancer cell lines. The results indicated that modifications to the azetidine structure could enhance potency and selectivity against tumor cells.

Case Study Example:
A derivative similar to 3-(Hydroxymethyl)-N-(1-methylsulfanylpropan-2-yl)azetidine was tested against BRCA-deficient ovarian cancer cells. Results showed a significant reduction in cell viability at concentrations as low as 5 µM, suggesting that structural modifications can lead to improved therapeutic profiles .

Q & A

Q. What are the key considerations for synthesizing 3-(Hydroxymethyl)-N-(1-methylsulfanylpropan-2-yl)azetidine-1-carboxamide under laboratory conditions?

  • Methodological Answer : Synthesis requires optimizing reaction parameters (e.g., temperature, solvent polarity, and catalyst loading). Use statistical Design of Experiments (DoE) to minimize trial runs while maximizing yield . Purification may involve membrane separation or chromatography to isolate the compound from byproducts . Confirm structural integrity via NMR (¹H/¹³C) and FT-IR to validate functional groups (e.g., hydroxymethyl and carboxamide).

Q. How should researchers handle safety protocols for this compound during experimental work?

  • Methodological Answer : Follow Chemical Hygiene Plan guidelines: conduct risk assessments for sulfanyl groups (potential toxicity) and ensure proper ventilation. Use PPE (gloves, lab coats) and store the compound in inert, airtight containers . Pre-lab safety training with 100% compliance on protocols is mandatory .

Q. What analytical techniques are essential for characterizing purity and stability?

  • Methodological Answer :
  • HPLC-MS : Quantify purity and detect degradation products.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under controlled atmospheres.
  • Dynamic Light Scattering (DLS) : Monitor aggregation in solution-phase studies.
  • X-ray Crystallography : Resolve stereochemistry of the azetidine ring .

Advanced Research Questions

Q. How can computational modeling improve reaction efficiency for this compound?

  • Methodological Answer : Use density functional theory (DFT) to simulate transition states and identify rate-limiting steps . Combine with kinetic Monte Carlo simulations to optimize reaction pathways. Validate predictions experimentally via in-situ FT-IR or Raman spectroscopy .

Q. What strategies resolve contradictions in reported solubility data across studies?

  • Methodological Answer :
  • Comparative Analysis : Replicate experiments using identical solvents (e.g., DMSO, ethanol) and temperatures .
  • Hansen Solubility Parameters : Quantify solubility via cohesive energy density calculations .
  • Machine Learning : Train models on existing datasets to predict outliers and systemic errors .

Q. How to design a scalable synthesis process while minimizing environmental impact?

  • Methodological Answer : Apply green chemistry principles :
  • Replace hazardous solvents with ionic liquids or supercritical CO₂ .
  • Use continuous-flow reactors to enhance heat/mass transfer and reduce waste .
  • Conduct life-cycle assessment (LCA) to evaluate energy and resource efficiency .

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